molecular formula C10H10N4O2S B5533718 3-[5-(ETHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID

3-[5-(ETHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID

Cat. No.: B5533718
M. Wt: 250.28 g/mol
InChI Key: PHCKERRHPVHIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(Ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzoic acid is an organic compound with the molecular formula C10H10N4O2S. This compound features a tetrazole ring substituted with an ethylsulfanyl group and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzoic acid typically involves the formation of the tetrazole ring followed by the introduction of the ethylsulfanyl group and the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the tetrazole ring. The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, and the benzoic acid moiety can be attached through esterification or amidation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[5-(Ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(Ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The tetrazole ring may also interact with various receptors or enzymes, modulating their function. These interactions can lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzoic acid is unique due to the combination of the tetrazole ring, ethylsulfanyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .

Properties

IUPAC Name

3-(5-ethylsulfanyltetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-2-17-10-11-12-13-14(10)8-5-3-4-7(6-8)9(15)16/h3-6H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCKERRHPVHIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=NN1C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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